[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with a molecular weight of 276.29 g/mol . It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Starting Materials: 7-hydroxy-4-methylcoumarin and ethylchloroacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in dichloromethane at ambient temperature.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various derivatives of chromene with modified functional groups.
Scientific Research Applications
[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid involves its interaction with cellular components:
Comparison with Similar Compounds
[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid can be compared with other chromene derivatives:
Properties
IUPAC Name |
2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(18)20-15-9(2)12(6-5-11(10)15)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGXHYILRGUTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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